molecular formula C26H20N4O5 B11283551 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No.: B11283551
M. Wt: 468.5 g/mol
InChI Key: BAHWENTXZGLGHR-UHFFFAOYSA-N
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Description

This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: This step involves the reaction of hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring.

    Functionalization of the Quinazoline Core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline core and the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s ability to modulate these targets can lead to changes in cellular processes, ultimately resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as raltegravir, which is used as an antiretroviral drug.

Uniqueness

The uniqueness of 5-[(4-methylphenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C26H20N4O5/c1-16-7-9-17(10-8-16)13-29-20-12-22-21(33-15-34-22)11-19(20)25(31)30(26(29)32)14-23-27-24(28-35-23)18-5-3-2-4-6-18/h2-12H,13-15H2,1H3

InChI Key

BAHWENTXZGLGHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

Origin of Product

United States

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